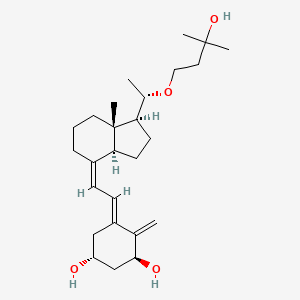

Maxacalcitol

Description

The exact mass of the compound (1R,3S,5E)-5-[(2Z)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H42O4 |

|---|---|

Molecular Weight |

418.6 g/mol |

IUPAC Name |

(1R,3S,5E)-5-[(2Z)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8-,20-9+/t18-,21+,22+,23-,24-,26+/m0/s1 |

InChI Key |

DTXXSJZBSTYZKE-ARVWMMQASA-N |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C/C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)OCCC(C)(C)O |

Canonical SMILES |

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

1,25-dihydroxy-22-oxavitamin D3 22-oxa-1,25-dihydroxyvitamin D3 22-oxa-calcitriol 22-oxacalcitriol maxacalcitol maxacalcitriol Oxarol |

Origin of Product |

United States |

Foundational & Exploratory

Maxacalcitol's Mechanism of Action in Keratinocytes: A Technical Guide

An In-depth Exploration for Researchers and Drug Development Professionals

Maxacalcitol (B1676222), a synthetic analog of the active form of vitamin D3, calcitriol (B1668218), exerts potent effects on keratinocytes, the primary cell type of the epidermis. Its therapeutic efficacy, particularly in hyperproliferative skin disorders like psoriasis, stems from its ability to modulate key cellular processes including proliferation, differentiation, and inflammation. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound in keratinocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism: Vitamin D Receptor (VDR) Activation

The biological effects of this compound in keratinocytes are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear hormone receptor that functions as a ligand-activated transcription factor.[1][2][3] Upon binding to this compound in the cytoplasm, the VDR undergoes a conformational change and translocates to the nucleus.[3] There, it forms a heterodimer with the Retinoid X Receptor (RXR).[3] This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes, thereby modulating their transcription.[3] This genomic action is the principal mechanism through which this compound regulates keratinocyte function.

Effects on Keratinocyte Proliferation and Differentiation

A hallmark of this compound's action is its potent anti-proliferative and pro-differentiative effects on keratinocytes.[4] This is crucial for normalizing the rapid cell turnover characteristic of psoriatic lesions.

Inhibition of Proliferation: this compound significantly decreases keratinocyte proliferation in a concentration-dependent manner.[4] Studies have shown that it is approximately 10 times more effective at suppressing keratinocyte proliferation in vitro than calcipotriol (B1668217) and tacalcitol.[5][6] The maximal anti-proliferative effect is observed at a concentration of 10⁻⁷ M.[4][6] This inhibition is, at least in part, mediated by the downregulation of STAT1 and STAT3 signaling pathways, which are implicated in psoriatic disease progression.[7] Furthermore, some vitamin D3 analogs have been shown to induce apoptosis in psoriatic keratinocytes, contributing to the reduction of hyperplastic growth.[8][9]

Induction of Differentiation: this compound promotes the terminal differentiation of keratinocytes, a process that is impaired in psoriasis. This is evidenced by the increased expression of key differentiation markers.[4] Specifically, this compound induces the expression of involucrin (B1238512) and transglutaminase 1 at both the mRNA and protein levels.[4] These proteins are essential for the formation of the cornified cell envelope, a critical component of the skin's barrier function.[4][10][11] The promotion of differentiation is a key aspect of restoring a healthy epidermal structure. Some studies also suggest that vitamin D analogs can influence the expression of other barrier-related proteins like filaggrin and loricrin.[12][13][14]

| Parameter | Effect of this compound | Concentration for Maximal Effect | Reference |

| Keratinocyte Proliferation | Decrease | 10⁻⁷ M | [4][6] |

| Involucrin Expression | Increase (mRNA and protein) | Not specified | [4] |

| Transglutaminase 1 Expression | Increase (mRNA and protein) | Not specified | [4] |

| Cornified Cell Envelope Formation | Induction | Not specified | [4] |

Immunomodulatory and Anti-inflammatory Actions

Beyond its direct effects on keratinocyte proliferation and differentiation, this compound exhibits significant immunomodulatory and anti-inflammatory properties. Psoriasis is recognized as an immune-mediated disease, with keratinocytes actively participating in the inflammatory process.[15]

This compound has been shown to suppress the production of pro-inflammatory cytokines by keratinocytes. Specifically, it inhibits the secretion of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) stimulated by IL-1α and TNF-α.[16] The mechanism for this suppression involves the inhibition of AP-1 and NF-κB-dependent reporter gene expression.[16]

In a broader context of skin inflammation, this compound has been demonstrated to reduce psoriasiform skin inflammation by inducing regulatory T cells (Tregs) and downregulating the production of IL-23 and IL-17, key cytokines in the pathogenesis of psoriasis.[17] While both this compound and corticosteroids can downregulate IL-17A, IL-17F, IL-22, IL-12p40, TNF-α, and IL-6 mRNA expression, only this compound has been shown to downregulate IL-23p19 expression.[17]

Experimental Protocols

Cell Proliferation Assays

1. MTS Assay:

-

Objective: To quantify cell viability as an indicator of proliferation.

-

Methodology:

-

Seed Normal Human Keratinocytes (NHK) in 96-well plates.

-

Treat cells with varying concentrations of this compound (e.g., up to 10⁻⁷ M) or vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4]

-

2. BrdU and ³H-Thymidine Incorporation Assays:

-

Objective: To measure DNA synthesis as a direct marker of cell proliferation.

-

Methodology:

-

Culture NHK cells and treat with this compound as described above.

-

During the final hours of incubation, add BrdU or ³H-thymidine to the culture medium.

-

For BrdU: Fix the cells, denature the DNA, and incubate with an anti-BrdU antibody. Detect the antibody with a secondary antibody conjugated to an enzyme for colorimetric or fluorescent readout.

-

For ³H-Thymidine: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.[4][6]

-

Gene and Protein Expression Analysis

1. Western Blotting:

-

Objective: To detect and quantify the expression of specific proteins (e.g., involucrin, transglutaminase 1).

-

Methodology:

-

Culture and treat keratinocytes with this compound.

-

Lyse the cells and determine the total protein concentration.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the protein of interest.

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.[4]

-

2. Real-Time Quantitative PCR (RT-qPCR):

-

Objective: To measure the mRNA expression levels of target genes.

-

Methodology:

-

Treat keratinocytes with this compound.

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe.

-

Quantify the relative gene expression levels, often normalized to a housekeeping gene.[4]

-

Cornified Cell Envelope (CE) Formation Assay

-

Objective: To assess the terminal differentiation of keratinocytes by quantifying the formation of CEs.

-

Methodology:

-

Culture and treat keratinocytes with this compound to induce differentiation.

-

Harvest the cells and boil them in a solution containing SDS and a reducing agent (e.g., DTT) to solubilize all cellular components except for the cross-linked CEs.

-

Count the number of remaining CEs using a hemocytometer under a phase-contrast microscope.[4]

-

Conclusion

This compound's mechanism of action in keratinocytes is multifaceted, centering on the activation of the Vitamin D Receptor. This leads to a cascade of genomic events that collectively inhibit proliferation, promote terminal differentiation, and suppress pro-inflammatory signaling pathways. The potent anti-proliferative effects, coupled with the induction of key differentiation markers like involucrin and transglutaminase 1, contribute to the restoration of normal epidermal homeostasis. Furthermore, its ability to downregulate inflammatory cytokines underscores its therapeutic value in immune-mediated skin diseases such as psoriasis. A thorough understanding of these molecular mechanisms is paramount for the continued development and optimization of VDR-targeting therapeutics in dermatology.

References

- 1. Frontiers | Disruption of Vitamin D and Calcium Signaling in Keratinocytes Predisposes to Skin Cancer [frontiersin.org]

- 2. Disruption of Vitamin D and Calcium Signaling in Keratinocytes Predisposes to Skin Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ligand-Independent Vitamin D Receptor Actions Essential for Keratinocyte Homeostasis in the Skin [mdpi.com]

- 4. Similarly potent action of 1,25-dihydroxyvitamin D3 and its analogues, tacalcitol, calcipotriol, and this compound on normal human keratinocyte proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Topical this compound for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunomodulatory Mechanisms of Action of Calcitriol in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcipotriol induces apoptosis in psoriatic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Type I keratinocyte transglutaminase: expression in human skin and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proteolytic release of keratinocyte transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Possible new therapeutic strategy to regulate atopic dermatitis through upregulating filaggrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Topical application of calcitriol alters expression of filaggrin but not keratin K1 in mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The action of a novel vitamin D3 analogue, OCT, on immunomodulatory function of keratinocytes and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The vitamin D3 analog, this compound, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]

Maxacalcitol as a vitamin D receptor agonist

An In-depth Technical Guide to Maxacalcitol (B1676222) as a Vitamin D Receptor Agonist

Introduction

This compound, also known by its chemical name 22-oxacalcitriol (OCT), is a synthetic analog of calcitriol (B1668218), the active form of vitamin D3.[1] Developed by Chugai Pharmaceutical Co., Ltd., it is a potent Vitamin D Receptor (VDR) agonist used primarily in the topical treatment of psoriasis and intravenously for secondary hyperparathyroidism in patients with chronic kidney disease.[2][3] As a VDR agonist, this compound modulates the transcription of numerous target genes, exerting significant effects on calcium and phosphate (B84403) metabolism, cellular differentiation and proliferation, and immune responses.[2][4] Compared to the endogenous ligand calcitriol, this compound exhibits a favorable therapeutic profile, including a reduced calcemic effect in certain applications, making it a valuable agent in its indicated fields.[1][3][5]

Chemical and Physical Properties

This compound is a secosteroid, belonging to the vitamin D3 and derivatives class.[6] Its chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | (1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | [1] |

| Synonyms | 22-oxacalcitriol, OCT, Oxarol, Prezios | [2][6][7] |

| Molecular Formula | C₂₆H₄₂O₄ | [6][8][9] |

| Molecular Weight | 418.6 g/mol | [1][6][10] |

| CAS Number | 103909-75-7 | [6][7] |

Mechanism of Action: VDR Agonism

This compound exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear hormone receptor that acts as a ligand-activated transcription factor.[1][4] The binding initiates a cascade of molecular events that modulate the expression of target genes.

The canonical genomic signaling pathway is as follows:

-

Ligand Binding: this compound enters the target cell and binds to the ligand-binding domain of the VDR, which may be located in the cytoplasm or the nucleus.[1][4]

-

Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[4][11]

-

VDRE Binding: This VDR-RXR complex then translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[4][11]

-

Transcriptional Regulation: The complex recruits co-activator or co-repressor proteins, which ultimately modifies the rate of transcription of VDR-responsive genes, leading to the observed physiological effects.[12]

Biological and Therapeutic Effects

Regulation of Cell Proliferation and Differentiation

This compound is a potent regulator of cellular growth and differentiation, which is the basis for its use in psoriasis, a condition characterized by keratinocyte hyperproliferation.[2][13] In vitro studies have shown that this compound inhibits the proliferation of human keratinocytes in a dose-dependent manner, with higher pharmacological doses (≥10⁻⁸ M) being inhibitory.[1][14] Its potency in suppressing keratinocyte proliferation is reported to be approximately 10 times greater than that of other vitamin D analogs like calcipotriol (B1668217) and tacalcitol.[15][16][17]

Immunomodulatory Effects

The VDR is expressed in various immune cells, including T-lymphocytes and dendritic cells.[14] this compound leverages this to exert immunomodulatory effects. In animal models of psoriasis, this compound treatment has been shown to downregulate the expression of pro-inflammatory cytokines central to the disease's pathogenesis, including IL-17A, IL-17F, IL-22, and IL-23.[1][18] Furthermore, it promotes an anti-inflammatory environment by inducing regulatory T cells (Tregs) and increasing the expression of the anti-inflammatory cytokine IL-10.[18]

Regulation of Parathyroid Hormone and Mineral Homeostasis

In patients with chronic kidney disease, impaired vitamin D activation leads to secondary hyperparathyroidism (sHPT).[3] this compound effectively addresses this by binding to VDRs in the parathyroid gland, which suppresses the synthesis and secretion of parathyroid hormone (PTH).[3][4] This action helps to normalize serum calcium and phosphate levels, mitigating complications such as renal osteodystrophy.[4][19] this compound has demonstrated a strong suppressive effect on PTH with less calcemic action compared to calcitriol, which is a significant clinical advantage.[3][20]

Quantitative Data Summary

Pharmacokinetic Parameters

| Parameter | Value / Observation | Condition | Reference(s) |

| Half-life (t½) | ~5 hours | Intravenous administration in healthy and SHPT patients | [21] |

| Cmax | 750 pg/mL | Single intraperitoneal administration of 10 µg in PD patients | [22] |

| Time to Steady State (Skin) | 4 hours (ointment), 6 hours (lotion) | Topical application on healthy subjects | [23] |

| Metabolism | Metabolized by CYP3A4 and CYP24 in the liver | Systemic | [21] |

In Vitro and Clinical Efficacy

| Parameter | Value / Observation | Model / Study Type | Reference(s) |

| Anti-proliferative Potency | ~10 times greater than calcipotriol and tacalcitol | In vitro keratinocyte proliferation assay | [15][16] |

| Maximal Anti-proliferative Efficacy | Observed at a concentration of 10⁻⁷ M | In vitro study on normal human keratinocytes | [1] |

| Optimal Topical Concentration (Psoriasis) | 25 µg/g ointment | Phase II, double-blind, randomized clinical trial | [15][16][24] |

| Clinical Response (Psoriasis) | 55% of subjects achieved marked improvement or clearance at 8 weeks with 25 µg/g ointment applied once daily | Phase II clinical trial vs. calcipotriol (46% response) and placebo | [15][16][24] |

| PTH Suppression (sHPT) | >60% of patients achieved >30% decrease in intact PTH from baseline with long-term treatment (up to 1 year) | Clinical study in uremic patients with sHPT | [20] |

Detailed Experimental Protocols

VDR Competitive Radioligand Binding Assay

This assay determines the binding affinity of this compound for the VDR by measuring its ability to displace a radiolabeled VDR ligand.[25]

Materials:

-

Receptor Source: Purified recombinant VDR or cell/tissue homogenates expressing VDR (e.g., from MCF-7 cells).[25]

-

Radioligand: [³H]-calcitriol (high specific activity).[25]

-

Competitor: this compound, serially diluted.

-

Non-specific Binding Control: 1000-fold excess of unlabeled calcitriol.[25]

-

Assay Buffer: Tris-HCl based buffer containing stabilizers.[25]

-

Separation System: Glass fiber filters and a vacuum filtration manifold.[25]

-

Detection: Liquid scintillation counter.[25]

Methodology:

-

Receptor Preparation: Homogenize cells expressing VDR in cold lysis buffer. Centrifuge to pellet cellular debris and use the supernatant containing the receptor.[25]

-

Assay Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of [³H]-calcitriol, and serial dilutions of this compound. Include controls for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + excess unlabeled calcitriol).[25]

-

Incubation: Incubate the plate for a defined period (e.g., 18-24 hours) at 4°C to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand. Wash the filters quickly with cold assay buffer.[25]

-

Quantification: Place filters in scintillation vials with a scintillation cocktail and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.[25]

-

Data Analysis: Calculate Specific Binding (Total Binding CPM - Non-specific Binding CPM). Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value, which can be converted to a Ki (inhibition constant).[25]

Keratinocyte Proliferation Assay (MTT-based)

This assay measures the anti-proliferative effect of this compound on keratinocytes by quantifying metabolic activity, which correlates with cell number.[26]

Materials:

-

Cells: Normal Human Epidermal Keratinocytes (NHEK).

-

Culture Medium: Keratinocyte Growth Medium.

-

Test Compound: this compound, serially diluted in culture medium.

-

Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilizing Agent: DMSO or a detergent solution.

-

Instrumentation: 96-well plate reader.

Methodology:

-

Cell Plating: Seed keratinocytes into a 96-well plate at a density of 2,000-5,000 cells per well.[26]

-

Attachment: Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.[26]

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

-

Incubation: Incubate the cells for a period sufficient to observe changes in proliferation (e.g., 72 to 96 hours).[26]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of proliferation inhibition. Plot the inhibition percentage against the log concentration of this compound to calculate the IC₅₀ value.[27]

References

- 1. benchchem.com [benchchem.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. [this compound, a medicine for secondary hyperparathyroidism (2 degrees HPT)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C26H42O4 | CID 6398761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. researchgate.net [researchgate.net]

- 9. GSRS [precision.fda.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. A plethora of laboratory protocols for vitamin D receptor (VDR) gene variants detection: a systematic review of associations with hypertensive disorders of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Vitamin D and its role in psoriasis: An overview of the dermatologist and nutritionist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vitamin D analogs in the treatment of psoriasis: Where are we standing and where will we be going? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Topical this compound for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. mdpi.com [mdpi.com]

- 18. The vitamin D3 analog, this compound, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Direct this compound injection into hyperplastic parathyroids improves skeletal changes in secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Clinical effects of this compound on secondary hyperparathyroidism of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 22. Pharmacokinetics of calcitriol and this compound administered into peritoneal dialysate bags in peritoneal dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 24. academic.oup.com [academic.oup.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

Early Clinical Studies of Maxacalcitol for Psoriasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maxacalcitol (B1676222) (1α,25-dihydroxy-22-oxacalcitriol) is a vitamin D3 analogue developed for the topical treatment of psoriasis.[1][2] As a modulator of the vitamin D receptor (VDR), it is designed to offer a targeted approach to reducing the hyperproliferation of keratinocytes and the inflammation characteristic of psoriatic lesions.[1] This technical guide provides an in-depth overview of the early clinical studies of this compound, focusing on its efficacy, safety, pharmacokinetics, and mechanism of action in the context of psoriasis treatment.

Mechanism of Action

This compound exerts its therapeutic effects through its interaction with the nuclear vitamin D receptor (VDR). This interaction initiates a cascade of genomic and non-genomic events that collectively address the pathophysiology of psoriasis.

1. Regulation of Keratinocyte Proliferation and Differentiation:

In psoriasis, there is a state of uncontrolled keratinocyte proliferation and incomplete differentiation. This compound helps to normalize these processes. Upon binding to the VDR in keratinocytes, the this compound-VDR complex heterodimerizes with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) on the DNA, modulating the transcription of genes involved in cell cycle regulation and differentiation. This leads to an inhibition of keratinocyte proliferation and a promotion of their terminal differentiation, contributing to the resolution of psoriatic plaques.[3][4][5]

2. Immunomodulation via the IL-23/IL-17 Axis:

A key driver of psoriatic inflammation is the IL-23/Th17 axis. This compound has been shown to downregulate the expression of IL-23.[6] This reduction in IL-23 leads to a decreased stimulation and proliferation of Th17 cells, which are a major source of the pro-inflammatory cytokine IL-17. By suppressing the IL-23/IL-17 axis, this compound reduces the inflammatory infiltrate and the production of other inflammatory mediators in psoriatic lesions.[6]

3. Induction of Regulatory T-cells (Tregs):

In addition to suppressing pro-inflammatory pathways, this compound has been found to induce the proliferation of regulatory T-cells (Tregs).[6] Tregs play a crucial role in maintaining immune homeostasis and suppressing excessive inflammatory responses. By promoting the activity of Tregs, this compound helps to create a more tolerogenic environment in the skin, further contributing to the resolution of psoriatic inflammation.[6]

Signaling Pathway and Experimental Workflow

References

- 1. gpnotebook.com [gpnotebook.com]

- 2. Topical this compound for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reciprocal role of vitamin D receptor on β-catenin regulated keratinocyte proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vitamin D and its role in psoriasis: An overview of the dermatologist and nutritionist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,25(OH)2D3-regulated human keratinocyte proliferation and differentiation: basic studies and their clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The vitamin D3 analog, this compound, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Maxacalcitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maxacalcitol (B1676222), also known as 22-Oxacalcitriol, is a synthetic analog of the active form of vitamin D3, calcitriol (B1668218). It is a potent Vitamin D Receptor (VDR) agonist utilized in the treatment of secondary hyperparathyroidism in patients undergoing hemodialysis and for the topical treatment of psoriasis.[1][2] this compound exerts its therapeutic effects by binding to the VDR, a nuclear hormone receptor that plays a pivotal role in regulating gene expression involved in calcium and phosphate (B84403) homeostasis, cellular proliferation and differentiation, and immune modulation. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies, and an exploration of its mechanism of action.

Physicochemical Properties

Quantitative physicochemical data for this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₂₆H₄₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 418.61 g/mol | --INVALID-LINK-- |

| Melting Point | 122 °C | BOC Sciences |

| logP (calculated) | 3.5 | --INVALID-LINK-- |

| pKa (predicted) | 14.43 ± 0.40 | ChemicalBook |

| Solubility | Soluble in DMSO and Ethanol | BOC Sciences |

| Appearance | White to off-white crystalline solid | ChemicalBook |

| Storage | -20°C, protect from light, stored under nitrogen | MedchemExpress |

Biological Activity and Mechanism of Action

This compound's biological functions are mediated through its high-affinity binding to the Vitamin D Receptor (VDR). This interaction initiates a cascade of molecular events that modulate the transcription of numerous target genes.

Signaling Pathway

Upon entering the target cell, this compound binds to the ligand-binding domain of the VDR. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The resulting VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in a variety of cellular processes, including the suppression of parathyroid hormone (PTH) synthesis and the regulation of keratinocyte proliferation and differentiation.

This compound-VDR signaling pathway.

Metabolism

The metabolism of this compound, like other vitamin D analogs, is primarily mediated by cytochrome P450 enzymes. The major catabolic pathway involves hydroxylation reactions. One of the identified major metabolites of this compound is 1,20-dihydroxy-22,23,24,25,26,27-hexanor-vitamin D3, which is biologically inactive in suppressing PTH secretion. This rapid metabolism contributes to this compound's lower calcemic effect compared to calcitriol.

Metabolic pathway of this compound.

Experimental Protocols

VDR Competitive Radioligand Binding Assay

Materials:

-

Receptor Source: Purified recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: [³H]-Calcitriol (1α,25(OH)₂[³H]D₃).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of unlabeled calcitriol.

-

Assay Buffer: Tris-HCl buffer with appropriate salts and stabilizing agents.

-

Separation Method: Hydroxylapatite slurry or glass fiber filters.

-

Scintillation Counter.

Methodology:

-

Preparation: Prepare serial dilutions of this compound and unlabeled calcitriol.

-

Incubation: In microtiter plates or tubes, incubate the VDR preparation with a fixed concentration of [³H]-calcitriol in the presence of varying concentrations of this compound or a high concentration of unlabeled calcitriol (for non-specific binding).

-

Equilibration: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the bound from free radioligand using either hydroxylapatite precipitation or vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-calcitriol).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Experimental workflow for VDR competitive binding assay.

In Vitro Keratinocyte Proliferation Assay

Materials:

-

Normal Human Keratinocytes (NHK) or HaCaT cell line.

-

Keratinocyte growth medium.

-

This compound.

-

Cell proliferation assay kit (e.g., MTS, BrdU, or ³H-thymidine incorporation).

-

Microplate reader.

Methodology:

-

Cell Culture: Culture NHK or HaCaT cells in a serum-free keratinocyte growth medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Seed cells in 96-well plates. Once cells reach 50-60% confluency, treat them with varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁷ M) or a vehicle control for a specified duration (e.g., 72 hours).

-

Proliferation Assessment:

-

MTS Assay: Add MTS reagent to each well and incubate. Measure the absorbance at 490 nm.

-

BrdU Assay: Add BrdU to the culture medium and incubate. Detect incorporated BrdU using an anti-BrdU antibody and a colorimetric substrate. Measure absorbance.

-

³H-Thymidine Incorporation: Add ³H-thymidine to the culture medium and incubate. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Plot cell proliferation (as a percentage of the control) against the concentration of this compound to determine the concentration-dependent inhibitory effect.

In Vivo Model of Secondary Hyperparathyroidism

This compound has been shown to be effective in suppressing parathyroid hormone (PTH) levels in animal models of secondary hyperparathyroidism.

Animal Model:

-

5/6 nephrectomized Sprague-Dawley rats fed a high-phosphate diet to induce secondary hyperparathyroidism.[4][5]

Treatment Protocol:

-

Induction Phase: Maintain rats on a high-phosphate diet for a specified period (e.g., 8 weeks) to establish secondary hyperparathyroidism.

-

Treatment Groups:

-

Vehicle control (intravenous or direct parathyroid gland injection).

-

This compound (intravenous or direct parathyroid gland injection). Dosing regimens can vary, for example, a single direct injection followed by intravenous administration for several weeks.[4]

-

-

Endpoint Measurement:

-

Periodically collect blood samples to measure serum levels of intact PTH (iPTH), calcium, and phosphorus.

-

At the end of the study, harvest parathyroid glands for weight measurement and histological analysis (e.g., VDR and CaSR expression).

-

Bone histomorphometry can also be performed to assess the effects on bone turnover.

-

Expected Outcome:

-

This compound treatment is expected to significantly decrease serum iPTH levels compared to the vehicle control group. In some studies, a greater than 30% decrease in intact PTH level from baseline has been achieved in a significant portion of subjects.[1] In a study on chronic hemodialysis patients, intravenous this compound administration led to a significant decrease in serum intact-PTH concentration from 612.3 ± 32.7 to 414.2 ± 26.8 pg/ml.[3]

Conclusion

References

- 1. Clinical effects of this compound on secondary hyperparathyroidism of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the effects of calcitriol and this compound on secondary hyperparathyroidism in patients on chronic haemodialysis: a randomized prospective multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [The clinical evaluation of this compound on therapy for secondary hyperparathyroidism of chronic hemodialysis patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of paricalcitol with this compound injection in Japanese hemodialysis patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative Effects of Etelcalcetide and this compound on Serum Calcification Propensity in Secondary Hyperparathyroidism: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

22-Oxacalcitriol: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

22-Oxacalcitriol (OCT), a synthetic analog of calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), represents a significant advancement in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease. Its development was driven by the need to dissociate the therapeutic suppression of parathyroid hormone (PTH) from the dose-limiting hypercalcemia associated with conventional vitamin D therapy. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of 22-Oxacalcitriol, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and developmental workflow.

Introduction: The Clinical Challenge of Secondary Hyperparathyroidism and the Rationale for 22-Oxacalcitriol

Secondary hyperparathyroidism is a common and serious complication of chronic kidney disease, characterized by elevated PTH levels, parathyroid gland hyperplasia, and disturbances in mineral metabolism. While calcitriol, the biologically active form of vitamin D, effectively suppresses PTH synthesis and secretion, its potent calcemic activity often leads to hypercalcemia, a major obstacle to its therapeutic use.[1][2] This clinical challenge spurred the search for vitamin D analogs with a more favorable therapeutic index.

The development of 22-Oxacalcitriol was a result of efforts to synthesize vitamin D analogs that could separate the cell-differentiating and growth-regulating activities from the calcemic actions of calcitriol.[3] The introduction of an oxygen atom at position 22 in the side chain of calcitriol was found to significantly reduce its calcemic effects while retaining potent PTH-suppressive activity.[1][2]

Physicochemical Properties and Synthesis

22-Oxacalcitriol, also known as maxacalcitol, is a synthetic analog of vitamin D3.[4][5] Its chemical structure is characterized by the presence of an oxygen atom at the C-22 position of the side chain. The synthesis of 22-Oxacalcitriol involves a multi-step chemical process, which has been a subject of extensive research to achieve efficient and stereoselective production.

Mechanism of Action: A Tale of Two Tissues

22-Oxacalcitriol exerts its therapeutic effects primarily through its interaction with the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression.[4][6] The binding of 22-Oxacalcitriol to the VDR initiates a cascade of molecular events that ultimately leads to the suppression of PTH gene transcription in the parathyroid glands.[1][2]

The key to its reduced calcemic activity lies in its unique pharmacokinetic and pharmacodynamic profile. Compared to calcitriol, 22-Oxacalcitriol exhibits:

-

Rapid Clearance from Systemic Circulation: This is largely due to its lower affinity for the serum vitamin D-binding protein (DBP).[7][8][9] This rapid clearance minimizes its effects on intestinal calcium absorption, a primary driver of hypercalcemia.[7][8]

-

Prolonged Retention in Parathyroid Cells: Despite its rapid systemic clearance, 22-Oxacalcitriol shows a relatively long retention time in the nucleus of parathyroid cells, allowing for sustained suppression of PTH.[4]

This differential tissue distribution and retention are central to the selective therapeutic action of 22-Oxacalcitriol.

Signaling Pathway of 22-Oxacalcitriol in Parathyroid Gland

Caption: Signaling pathway of 22-Oxacalcitriol in the parathyroid gland.

Preclinical and Clinical Development: A Data-Driven Journey

The development of 22-Oxacalcitriol has been supported by extensive preclinical and clinical research, demonstrating its efficacy and safety profile.

Preclinical Studies

In vivo studies in normal and uremic rat models were crucial in establishing the fundamental properties of 22-Oxacalcitriol.

| Treatment (Single Intraperitoneal Injection) | Dose | Change in Serum Calcium (mg/dl) | Reference |

| Vehicle (Propylene Glycol) | - | +0.32 | [2] |

| 22-Oxacalcitriol (OCT) | 1.0 µ g/rat | +0.30 | [2] |

| Calcitriol (1,25-(OH)2D3) | 1.0 µ g/rat | +1.40 | [2] |

| Treatment (Daily Injections for 4 Days) | Dose | Change in Serum Calcium (mg/dl) | Reference |

| Vehicle | - | No change | [2] |

| 22-Oxacalcitriol (OCT) | 0.5 µ g/day | No change | [2] |

| Calcitriol (1,25-(OH)2D3) | 0.5 µ g/day | Increase from 8.4 to 11.4 | [2] |

In vitro studies using primary cultures of bovine parathyroid cells further confirmed the direct suppressive effect of 22-Oxacalcitriol on PTH secretion.

| Compound | Concentration | PTH Release Suppression | Reference |

| 22-Oxacalcitriol (OCT) | 10 nM | 33% | [1][2] |

| Calcitriol (1,25-(OH)2D3) | 10 nM | 33% | [1][2] |

Clinical Trials

Clinical trials in hemodialysis patients with secondary hyperparathyroidism have consistently demonstrated the efficacy of 22-Oxacalcitriol in lowering PTH levels.

| Treatment Group | Dose | Percentage of Patients with >30% Reduction in iPTH | Reference |

| Placebo | - | 7.7% | [10] |

| Low Dose (L) | 5 µg | Data not specified individually, but pooled OCT groups showed 77.3% | [10] |

| Medium Dose (M) | 10 µg | Data not specified individually, but pooled OCT groups showed 77.3% | [10] |

| High Dose (H) | 15 µg | Data not specified individually, but pooled OCT groups showed 77.3% | [10] |

A preliminary study showed that intravenous administration of 22-Oxacalcitriol three times a week for 12 weeks led to a marked reduction in plasma PTH.[11] While highly effective, hypercalcemia was noted as a potential limiting factor at higher doses.[11]

A crossover trial comparing 22-Oxacalcitriol with calcitriol in hemodialysis patients found that both treatments decreased PTH levels to a similar degree.[12] However, 22-Oxacalcitriol significantly decreased levels of bone metabolic markers, suggesting potential benefits on bone remodeling.[12]

Experimental Protocols: A Guide to Key Methodologies

Reproducibility is a cornerstone of scientific research. This section provides an overview of the methodologies employed in key studies on 22-Oxacalcitriol.

In Vivo Animal Studies: Uremic Rat Model

-

Objective: To evaluate the calcemic and PTH-suppressive effects of 22-Oxacalcitriol in a model of renal failure.

-

Animal Model: Male Sprague-Dawley rats are subjected to a two-stage 5/6 nephrectomy to induce chronic renal failure.

-

Treatment: Rats are administered 22-Oxacalcitriol or vehicle control via intraperitoneal injection for a specified duration.

-

Data Collection: Blood samples are collected periodically to measure serum calcium, phosphorus, and PTH levels.

-

Analysis: Statistical analysis is performed to compare the effects of 22-Oxacalcitriol with the control group.

In Vitro Cell Culture: Primary Bovine Parathyroid Cells

-

Objective: To assess the direct effect of 22-Oxacalcitriol on PTH secretion.

-

Cell Culture: Parathyroid glands are obtained from calves and dispersed into single cells using collagenase and DNase. The cells are then cultured in a suitable medium.

-

Treatment: Cultured cells are treated with varying concentrations of 22-Oxacalcitriol or calcitriol.

-

Data Collection: The culture medium is collected after a specified incubation period, and PTH concentration is measured using a specific immunoassay.

-

Analysis: The percentage of PTH suppression is calculated relative to vehicle-treated control cells.

Clinical Trial: Dose-Response Study in Hemodialysis Patients

-

Objective: To determine the dose-response relationship and safety of intravenous 22-Oxacalcitriol.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Hemodialysis patients with secondary hyperparathyroidism (defined by specific baseline iPTH levels).

-

Intervention: Patients are randomized to receive different doses of 22-Oxacalcitriol or placebo intravenously at the end of each hemodialysis session for a predefined period.

-

Endpoints: The primary efficacy endpoint is the percentage of patients achieving a certain reduction in baseline iPTH. Safety endpoints include the incidence of hypercalcemia and other adverse events.

Experimental Workflow for Preclinical Evaluation

References

- 1. JCI - The noncalcemic analogue of vitamin D, 22-oxacalcitriol, suppresses parathyroid hormone synthesis and secretion. [jci.org]

- 2. The noncalcemic analogue of vitamin D, 22-oxacalcitriol, suppresses parathyroid hormone synthesis and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. History of the development of new vitamin D analogs: studies on 22-oxacalcitriol (OCT) and 2beta-(3-hydroxypropoxy)calcitriol (ED-71) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical uses of 22-oxacalcitriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Activation of vitamin D receptors in the optimization of secondary hyperparathyroidism on dialysis | Nefrología [revistanefrologia.com]

- 7. academic.oup.com [academic.oup.com]

- 8. The mechanism for the disparate actions of calcitriol and 22-oxacalcitriol in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dose-response study of 22-oxacalcitriol in patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of 22-oxacalcitriol on hyperparathyroidism of dialysis patients: results of a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of 22-oxacalcitriol and calcitriol on PTH secretion and bone mineral metabolism in a crossover trial in hemodialysis patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

Maxacalcitol's Impact on Calcium and Phosphate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maxacalcitol (B1676222) (22-oxacalcitriol), a synthetic analog of the active form of vitamin D3, calcitriol (B1668218), is a potent regulator of calcium and phosphate (B84403) metabolism. Developed for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD), this compound offers a targeted approach to managing the mineral and bone disorders characteristic of this condition. This technical guide provides an in-depth overview of the mechanism of action, quantitative effects, and experimental basis for the use of this compound, with a focus on its impact on calcium and phosphate homeostasis.

Mechanism of Action

This compound exerts its effects primarily through the activation of the Vitamin D Receptor (VDR), a nuclear hormone receptor. The binding of this compound to the VDR initiates a cascade of molecular events that ultimately modulate the expression of genes involved in calcium and phosphate transport and regulation in various tissues.

Parathyroid Gland

In the parathyroid glands, this compound suppresses the synthesis and secretion of parathyroid hormone (PTH).[1] Elevated PTH is a key driver of the pathological bone remodeling and mineral imbalances seen in secondary hyperparathyroidism. By binding to the VDR in parathyroid cells, this compound downregulates the transcription of the PTH gene.[2]

Intestine

This compound enhances the intestinal absorption of both calcium and phosphate. It achieves this by upregulating the expression of key transport proteins in intestinal epithelial cells, including the transient receptor potential vanilloid type 6 (TRPV6) calcium channel and calbindin-D9k, a calcium-binding protein.[3] This increased absorption helps to correct hypocalcemia, a common trigger for PTH secretion.

Bone

The effects of this compound on bone are complex and involve the modulation of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). By suppressing PTH levels, this compound indirectly reduces osteoclastic bone resorption.[4] It also has direct effects on bone cells, influencing their differentiation and function to promote more balanced bone turnover.

Quantitative Effects on Calcium and Phosphate Metabolism

Clinical trials have demonstrated the efficacy of this compound in managing key parameters of calcium and phosphate metabolism in patients with secondary hyperparathyroidism.

Serum Calcium and Phosphate

Treatment with this compound leads to a dose-dependent increase in serum calcium levels and can influence serum phosphate levels.[5] The goal of therapy is to normalize these levels while effectively suppressing PTH.

Table 1: Effect of this compound on Serum Calcium and Phosphate in Hemodialysis Patients

| Study | Treatment Group | N | Baseline Serum Calcium (mg/dL) (Mean ± SD) | End-of-Treatment Serum Calcium (mg/dL) (Mean ± SD) | Baseline Serum Phosphate (mg/dL) (Mean ± SD) | End-of-Treatment Serum Phosphate (mg/dL) (Mean ± SD) |

| Hayashi et al. (2004)[6] | This compound | 44 | 9.2 ± 0.7 | 9.8 ± 0.8 | 5.8 ± 1.5 | 5.7 ± 1.4 |

| Hayashi et al. (2004)[6] | Calcitriol | 47 | 9.1 ± 0.8 | 9.6 ± 0.8 | 5.9 ± 1.4 | 5.8 ± 1.3 |

| Akizawa et al. (2001)[5] | This compound | 92 | Not Reported | Increased | Not Reported | Increased |

Note: Data from different studies may not be directly comparable due to variations in study design, patient populations, and dosages.

Parathyroid Hormone (PTH)

A primary therapeutic goal of this compound is the suppression of elevated intact PTH (iPTH) levels.

Table 2: Effect of this compound on Serum Intact Parathyroid Hormone (iPTH)

| Study | Treatment Group | N | Baseline iPTH (pg/mL) (Mean ± SD) | End-of-Treatment iPTH (pg/mL) (Mean ± SD) |

| Hayashi et al. (2004)[6] | This compound | 44 | 435 ± 211 | 255 ± 185 |

| Hayashi et al. (2004)[6] | Calcitriol | 47 | 428 ± 205 | 268 ± 192 |

| Akizawa et al. (2001)[5] | This compound | 92 | 612.3 ± 32.7 | 414.2 ± 26.8 |

Urinary Calcium and Phosphate

Data on the specific effects of this compound on urinary calcium and phosphate excretion is less consistently reported in major clinical trials. However, by increasing intestinal calcium absorption and modulating renal handling of these minerals, an impact on urinary excretion is expected. One study comparing paricalcitol (B1678470) (another vitamin D analog) to calcitriol found that paricalcitol decreased urinary calcium excretion.[7] Further studies are needed to fully elucidate the specific effects of this compound on urinary mineral excretion.

Experimental Protocols

The understanding of this compound's effects is built upon a foundation of preclinical and clinical research.

Animal Models

The most common animal model used to study secondary hyperparathyroidism is the 5/6 nephrectomized rat .[2][8]

-

Procedure: A two-step surgical procedure is performed to remove five-sixths of the total kidney mass. This induces chronic renal failure, leading to the development of secondary hyperparathyroidism.

-

Diet: These animals are often fed a high-phosphorus and low-calcium diet to exacerbate the condition.[1]

-

Drug Administration: this compound is typically administered via intravenous or direct intrathyroidal injection.[2]

-

Outcome Measures: Key parameters measured include serum levels of calcium, phosphate, and PTH, as well as histological analysis of the parathyroid glands and bone.

Biochemical Assays

-

Serum and Urinary Calcium and Phosphate: These are typically measured using automated colorimetric assays.[9]

-

Serum Intact PTH: This is commonly measured using immunochemiluminescent assays.[9]

Signaling Pathways and Experimental Workflows

This compound-VDR Signaling Pathway

The following diagram illustrates the general signaling pathway of this compound through the Vitamin D Receptor.

Caption: this compound binds to VDR, forming a heterodimer with RXR to regulate gene expression.

Experimental Workflow for Evaluating this compound

The development and evaluation of a drug like this compound follows a structured workflow.

Caption: A typical workflow for the development of a vitamin D analog like this compound.

Logical Relationship of this compound's Metabolic Effects

The interconnected effects of this compound on different organ systems are crucial to its therapeutic action.

Caption: this compound acts on multiple organs to normalize calcium and phosphate levels.

Conclusion

This compound is a valuable therapeutic agent for the management of secondary hyperparathyroidism in CKD patients. Its targeted mechanism of action, which involves the modulation of the VDR in the parathyroid glands, intestine, and bone, allows for effective control of PTH, calcium, and phosphate levels. The quantitative data from clinical trials and the detailed understanding from preclinical experimental models provide a robust foundation for its clinical use. Further research to delineate its precise effects on urinary mineral excretion and to explore its long-term impact on bone architecture will continue to refine its therapeutic application.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Biochemical and cellular effects of direct this compound injection into parathyroid gland in uremic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intestinal vitamin D receptor is required for normal calcium and bone metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improvement of impaired calcium and skeletal homeostasis in vitamin D receptor knockout mice by a high dose of calcitriol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical effects of this compound on secondary hyperparathyroidism of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the effects of calcitriol and this compound on secondary hyperparathyroidism in patients on chronic haemodialysis: a randomized prospective multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of paricalcitol on urinary calcium in patients with chronic kidney disease stages 2 - 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A randomized, double-blind, placebo-controlled trial of calcium acetate on serum phosphorus concentrations in patients with advanced non-dialysis-dependent chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research on Maxacalcitol in Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maxacalcitol (22-oxa-1,25-dihydroxyvitamin D3 or OCT) is a synthetic analog of the active form of vitamin D3, calcitriol. Developed to minimize the hypercalcemic effects associated with calcitriol, this compound has demonstrated significant anti-proliferative and differentiation-inducing properties in various preclinical cancer models. This technical guide provides an in-depth overview of the preclinical research on this compound, focusing on its mechanism of action, efficacy in cancer models, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the field of oncology drug development.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through its interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][2] Upon binding to the VDR, this compound forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[3] This binding initiates the transcription of genes involved in cell cycle regulation, differentiation, and apoptosis.

A key mechanism of this compound's anti-proliferative activity is the induction of G1 phase cell cycle arrest.[1][4] This is achieved through the upregulation of cyclin-dependent kinase inhibitors (CKIs), specifically p21 and p27.[1][4] These proteins inhibit the activity of cyclin-CDK complexes, which are essential for the progression of the cell cycle from the G1 to the S phase. The inhibition of these complexes prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest and a subsequent reduction in cancer cell proliferation.

While the primary mechanism appears to be cell cycle arrest and induction of differentiation, evidence also suggests that this compound can induce apoptosis in some cancer cells, although this is not a universal response.[3][5]

Data Presentation

The following tables summarize the quantitative data from preclinical studies on this compound in various cancer models.

Table 1: In Vitro Anti-Proliferative Effects of this compound on Pancreatic Cancer Cell Lines

| Cell Line | Treatment Concentration (M) | Proliferation Suppression (%) | Responsiveness |

| Hs 700T | 1x10-7 | ~60-90 | Responsive |

| BxPC-3 | 1x10-7 | ~60-90 | Responsive |

| SUP-1 | 1x10-7 | ~60-90 | Responsive |

| Capan-2 | Not specified | Weak | Weakly Responsive |

| AsPC-1 | Not specified | Weak | Weakly Responsive |

| MIA PaCa-2 | Not specified | No effect | Non-responsive |

| Panc-1 | Not specified | No effect | Non-responsive |

| Hs 766T | Not specified | No effect | Non-responsive |

| Capan-1 | Not specified | No effect | Non-responsive |

Data extracted from a study by Kawa et al.[1]

Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model

| Cancer Model | Treatment | Dosage | Tumor Volume Reduction (%) | Hypercalcemia |

| BxPC-3 Xenograft (Athymic Mice) | Oral administration of this compound | Not explicitly specified in the abstract | 62% (Tumor volume was 38% of controls on Day 31)[1] | No |

Data extracted from a study by Kawa et al.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical research of this compound.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the anti-proliferative effects of a compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., ethanol)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve this compound) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: After the MTT incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Western Blot Analysis for p21 and p27

This protocol is used to detect the expression levels of the cell cycle regulatory proteins p21 and p27 following treatment with this compound.

Materials:

-

Cancer cells treated with this compound and control cells

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against p21, p27, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, p27, and the loading control overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the expression of p21 and p27 to the loading control to determine the relative changes in protein expression.

In Vivo Pancreatic Cancer Xenograft Study

This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a pancreatic cancer xenograft model.

Materials:

-

Athymic nude mice

-

BxPC-3 pancreatic cancer cells

-

Matrigel (or similar basement membrane matrix)

-

This compound for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation and Implantation: Harvest BxPC-3 cells and resuspend them in a mixture of culture medium and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, start measuring the tumor volume using calipers at regular intervals (e.g., twice a week). The tumor volume can be calculated using the formula: (Length × Width²) / 2.

-

Treatment: Once the tumors reach a predetermined average size, randomize the mice into treatment and control groups. Administer this compound orally to the treatment group at a specified dosage and schedule. The control group should receive the vehicle. The specific oral dosage of this compound used in the study by Kawa et al. is not explicitly stated in the available abstract.[1]

-

Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumor weight and volume can be measured for a final comparison between the treatment and control groups. The tumor tissue can also be used for further analysis, such as immunohistochemistry or Western blotting.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 2. Antiestrogen potentiation of antiproliferative effects of vitamin D3 analogues in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combinations of Calcitriol with Anticancer Treatments for Breast Cancer: An Update [mdpi.com]

- 4. Inhibitory effect of 22-oxa-1,25-dihydroxyvitamin D3, this compound, on the proliferation of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Effects of Maxacalcitol on T Lymphocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maxacalcitol (22-oxacalcitriol or OCT) is a synthetic analog of the active form of vitamin D3, calcitriol (B1668218). While renowned for its role in calcium homeostasis, the vitamin D endocrine system, including its analogs, exerts potent immunomodulatory effects. This technical guide provides an in-depth exploration of the core immunomodulatory actions of this compound on T lymphocytes, a critical component of the adaptive immune system. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex signaling pathways and workflows to support research and development in this area.

Core Immunomodulatory Effects on T Cells

This compound, acting through the nuclear Vitamin D Receptor (VDR) expressed in activated T cells, orchestrates a shift in T cell function from a pro-inflammatory to a more tolerogenic state. The principal effects include the inhibition of T cell proliferation, suppression of inflammatory cytokine production, and the promotion of regulatory T cell (Treg) phenotypes.

Data Presentation: Quantitative Effects on T Cell Function

While specific dose-response data for this compound's direct effects on isolated T cells is limited in publicly available literature, studies on its parent compound, Calcitriol, provide valuable quantitative insights into the expected dose-dependent immunomodulatory activities. The following tables summarize these findings. It is important to note that this compound may exhibit different potency, and these values should be considered as a reference.

Table 1: Dose-Dependent Inhibition of T Cell Proliferation by Calcitriol

| Concentration (mol/L) | T Cell Proliferation Inhibition |

| 10⁻⁹ | Dose-dependent inhibition observed[1] |

| 10⁻⁸ | Peak inhibitory activity on PHA-activated PBMC proliferation[2] |

| 10⁻⁷ | Further dose-dependent inhibition[1] |

| 10⁻⁶ | Continued dose-dependent inhibition[1] |

| 10⁻⁵ | Strong inhibition of T cell proliferation[1] |

Table 2: Dose-Dependent Inhibition of T Cell Cytokine Production by Calcitriol

| Cytokine | Concentration (mol/L) | Effect |

| IFN-γ | 10⁻¹⁰ | Inhibition begins to be observed[2] |

| 10⁻⁹ | Dose-dependent inhibition[1] | |

| 10⁻⁸ | Strong inhibition[1][2] | |

| IL-2 | 10⁻¹⁰ | Inhibition begins to be observed[2] |

| 10⁻⁹ | Dose-dependent inhibition[1] | |

| 10⁻⁸ | Strong inhibition[1][2] | |

| IL-4 | 10⁻⁹ - 10⁻⁵ | Dose-dependent inhibition[1] |

| IL-5 | 10⁻⁹ - 10⁻⁵ | Dose-dependent inhibition[1] |

| IL-17 | Not specified | Significant reduction[3][4] |

| TNF-α | 10⁻⁹ - 10⁻⁵ | Not significantly inhibited[1] |

Table 3: Upregulation of Regulatory Markers and Cytokines by Calcitriol

| Marker/Cytokine | Effect |

| Foxp3 | Significant increase in gene expression[5] |

| IL-10 | Significant increase in gene expression[5] |

| TGF-β1 | Significant increase in gene expression[5] |

Signaling Pathways of this compound in T Cells

This compound exerts its immunomodulatory effects on T cells primarily through the Vitamin D Receptor (VDR). Upon T cell activation via the T cell receptor (TCR), VDR expression is upregulated. This compound binds to the VDR, which then heterodimerizes with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

Key signaling events include:

-

Inhibition of Pro-inflammatory Cytokine Gene Transcription: The VDR/RXR complex can directly interfere with the transcriptional activity of nuclear factor of activated T cells (NFAT) and nuclear factor-kappa B (NF-κB), two key transcription factors for pro-inflammatory cytokines like IL-2 and IFN-γ.

-

Promotion of Anti-inflammatory and Regulatory Genes: The VDR/RXR complex promotes the transcription of genes associated with a regulatory phenotype, such as FOXP3, the master regulator of Treg cells, and the anti-inflammatory cytokine IL-10.

Experimental Protocols

T Cell Proliferation Assay (CFSE-based)

This protocol outlines a common method for assessing T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

CFSE stock solution (e.g., 5 mM in DMSO)

-

Phosphate Buffered Saline (PBS)

-

T cell activation stimulus (e.g., anti-CD3/anti-CD28 antibodies or mitogen)

-

This compound or vehicle control

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation or purify T cells using magnetic bead separation.

-

CFSE Staining:

-

Resuspend cells at 1-10 x 10⁶ cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM.

-

Incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of cold complete RPMI medium.

-

Incubate for 5 minutes on ice.

-

Wash the cells twice with complete RPMI medium.

-

-

Cell Culture:

-

Resuspend CFSE-labeled cells in complete RPMI medium.

-

Plate cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

-

Add this compound at various concentrations or vehicle control.

-

Add T cell activation stimulus.

-

Culture for 3-5 days at 37°C in a 5% CO₂ incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with PBS containing 2% FBS.

-

Acquire samples on a flow cytometer equipped with a 488 nm laser.

-

Analyze the CFSE fluorescence in the FITC channel. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

-

Cytokine Analysis by ELISA

This protocol describes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for quantifying cytokine concentrations in T cell culture supernatants.

Materials:

-

T cell culture supernatants

-

ELISA plate

-

Capture antibody (specific for the cytokine of interest)

-

Detection antibody (biotinylated, specific for the cytokine)

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 10% FBS)

-

Recombinant cytokine standard

-

Plate reader

Procedure:

-

Plate Coating: Coat a 96-well ELISA plate with capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with assay diluent for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate. Add standards and samples (culture supernatants) to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate. Add biotinylated detection antibody and incubate for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate. Add Streptavidin-HRP and incubate for 30 minutes at room temperature, protected from light.

-

Substrate Development: Wash the plate. Add TMB substrate and incubate until color develops (5-30 minutes), protected from light.

-

Stopping the Reaction: Add stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm on a plate reader.

-

Data Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.

Gene Expression Analysis by qPCR

This protocol details the steps for quantifying the expression of target genes (e.g., FOXP3, IL10, IFNG, IL2) in T cells using quantitative Polymerase Chain Reaction (qPCR).

Materials:

-

Treated T cells

-

RNA extraction kit

-

Reverse transcription kit (for cDNA synthesis)

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from T cells treated with this compound or vehicle control using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup:

-

Prepare a reaction mixture containing qPCR master mix, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and cDNA template.

-

Pipette the reaction mixture into a qPCR plate.

-

-

qPCR Amplification:

-

Run the qPCR plate in a real-time PCR instrument using a standard thermal cycling protocol (initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Conclusion

This compound demonstrates significant immunomodulatory potential on T lymphocytes, steering the immune response towards a more regulated and less inflammatory state. Its ability to inhibit T cell proliferation and the production of key pro-inflammatory cytokines, while promoting the development of regulatory T cells, underscores its therapeutic promise for T cell-mediated inflammatory and autoimmune diseases. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate and harness the immunomodulatory properties of this compound. Further studies are warranted to elucidate the precise dose-response relationships and the full spectrum of VDR-mediated gene regulation by this compound in human T cells.

References

- 1. Effect of calcitriol on the production of T-cell-derived cytokines in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcitriol inhibits the PHA-induced production of IL-2 and IFN-gamma and the proliferation of human peripheral blood leukocytes while enhancing the surface expression of HLA class II molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neurology.org [neurology.org]

- 4. Anti-Inflammatory Effects of 1,25(OH)2D/Calcitriol in T Cell Immunity: Does Sex Make a Difference? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunomodulatory Effects of Calcitriol through DNA Methylation Alteration of FOXP3 in the CD4+ T Cells of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]